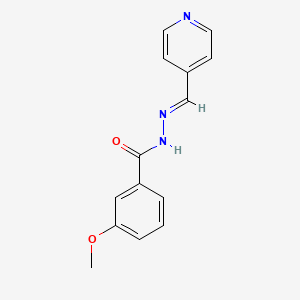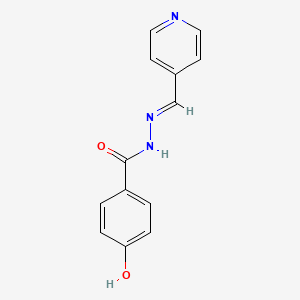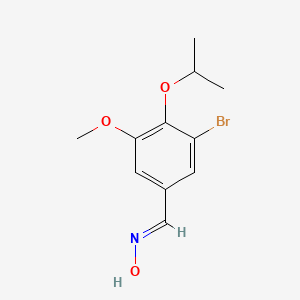
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide is a compound that belongs to a class of organic compounds known as thiadiazoles. Thiadiazoles have diverse applications in chemistry due to their unique structural and chemical properties.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves condensation reactions. For example, N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared through a convenient and fast method involving carbodiimide condensation (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of thiadiazole compounds can be complex. For instance, some compounds in this class have been found to be near ‘‘V’’ shaped, with various intermolecular interactions such as hydrogen bonds and π interactions contributing to their 3-D arrays (Boechat et al., 2011).
Chemical Reactions and Properties
These compounds generally exhibit diverse chemical reactions due to their functional groups. For instance, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been synthesized via amidation reactions (Mohammadi-Farani et al., 2014).
Physical Properties Analysis
The physical properties of thiadiazole derivatives like crystal structure and molecular geometry are influenced by their molecular structure. For example, the dihedral angle between planes in some thiadiazole compounds has been precisely measured using X-ray crystallography (Sakthivel et al., 2007).
Chemical Properties Analysis
Thiadiazole derivatives often show varied chemical properties based on their functional groups and molecular structure. For instance, N-(5-methyl-4-oxo-2-substituted phenyl-3Hthiazolidine-3-yl)-2-(3-substituted phenyl spiro [3H-indole-3,2-thiazolidine]-2,4-(1H)-dione-1-yl)-)acetamide derivatives were synthesized showcasing the flexibility in chemical properties (Saxena et al., 2011).
科学的研究の応用
Synthesis and Molecular Modeling
The chemical compound N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide and its analogs have been explored for their potential in various scientific research applications, particularly in the synthesis and molecular modeling of novel compounds with potential therapeutic uses. For instance, a study on the synthesis and molecular modeling of some new imidazothiadiazole analogs, which are structurally related to N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide, demonstrated the compounds' significant cytotoxic activities against different cancer cell lines, particularly breast cancer. The synthesis involved heterocyclization of precursors with phenacyl chloride reagents, and the compounds' structures and spectral features were studied using DFT calculations. The cytotoxic activities were evaluated against four different cancer cell lines, showing promising results for certain derivatives (Sraa Abu-Melha, 2021).
Anticancer Screening
Further research into 5-methyl-4-phenyl thiazole derivatives, which share a structural motif with N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide, has revealed their potential as anticancer agents. The synthesis of these compounds involved reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with various mercapto derivatives, and their anticancer activity was studied against human lung adenocarcinoma cells. One of the compounds exhibited high selectivity and significant apoptosis induction, highlighting the therapeutic potential of such derivatives (A. Evren et al., 2019).
Glutaminase Inhibition
The exploration of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are related to N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide, as glutaminase inhibitors provides insight into the compound's utility in cancer research. These analogs were synthesized to identify more potent glutaminase inhibitors with improved drug-like properties. Some truncated analogs retained the potency of BPTES and presented opportunities to improve aqueous solubility, demonstrating potential in attenuating the growth of human lymphoma cells in vitro and in a mouse xenograft model (K. Shukla et al., 2012).
特性
IUPAC Name |
2-phenylsulfanyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-9(2)12-15-16-13(19-12)14-11(17)8-18-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQXWVXXMFIEBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-3-{[(methylamino)carbonothioyl]amino}benzamide](/img/structure/B5547617.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5547619.png)
![1-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B5547630.png)
![5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid](/img/structure/B5547632.png)
![(4-chlorobenzylidene)[2-(3,4-diethoxyphenyl)ethyl]amine](/img/structure/B5547640.png)
![10-(4-fluorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5547644.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5547654.png)



![5-[(3-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5547704.png)
![3-cyclopropyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5547708.png)
